molecular formula C9H9N B13136642 4-Ethyl-2-ethynylpyridine CAS No. 512197-93-2

4-Ethyl-2-ethynylpyridine

Cat. No.: B13136642
CAS No.: 512197-93-2
M. Wt: 131.17 g/mol
InChI Key: YYHIQXPJUNLHHD-UHFFFAOYSA-N
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Description

4-Ethyl-2-ethynylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group at the fourth position and an ethynyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-ethynylpyridine typically involves the reaction of 4-vinylpyridine with ethynylating agents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 4-vinylpyridine reacts with ethynyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-ethynylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted pyridines.

    Substitution: Formation of halogenated pyridines.

Scientific Research Applications

4-Ethyl-2-ethynylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can act as a ligand, coordinating with metal ions and influencing their reactivity.

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2-ethynylpyridine is unique due to the presence of both ethyl and ethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

512197-93-2

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-ethyl-2-ethynylpyridine

InChI

InChI=1S/C9H9N/c1-3-8-5-6-10-9(4-2)7-8/h2,5-7H,3H2,1H3

InChI Key

YYHIQXPJUNLHHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C#C

Origin of Product

United States

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